Bectumomab
Description
Bectumomab is a murine monoclonal antibody Fab' fragment targeting the CD22 antigen, a cell surface glycoprotein expressed on mature B-cells and B-cell malignancies such as non-Hodgkin’s lymphoma (NHL). It is radiolabeled with technetium-99m (Tc-99m) for diagnostic imaging of NHL . Structurally, it consists of the variable regions of the IMMU-LL2 antibody, with the heavy and light chains linked via disulfide bonds, forming a divalent fragment optimized for tumor targeting .
Clinically, this compound (marketed as LymphoScan) is used for radioimmunoscintigraphy (RIS) to detect recurrent or newly diagnosed NHL and to assess tumor targeting before radioimmunotherapy (RIT). Its Tc-99m labeling allows gamma camera imaging, providing non-invasive localization of CD22-positive lesions . Studies demonstrate its efficacy in identifying small-volume, low-grade NHL, particularly in the head and neck regions, though performance varies in central abdominal/thoracic areas .
Properties
CAS No. |
158318-63-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of Bectumomab and Related Radioimmunoconjugates
Mechanistic and Clinical Comparisons
- Target Specificity: this compound and Epratuzumab both target CD22 but differ in application: this compound is a diagnostic fragment, while Epratuzumab is a full-length therapeutic antibody . CD20-targeting agents (Ibritumomab, Tositumomab) are used for RIT but lack CD22’s role in B-cell receptor modulation .
Isotope and Utility :
- Clinical Performance: In a study of 21 NHL patients, this compound detected 56% of disease sites identified by conventional imaging, with additional lesions found in the brain and extremities . Ibritumomab tiuxetan achieves response rates of 74–80% in relapsed follicular NHL, highlighting its therapeutic superiority over this compound’s diagnostic role .
Advantages and Limitations
This compound :
- Comparators: Ibritumomab/Tositumomab: Provide therapeutic benefits but carry risks of myelosuppression and secondary malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
